molecular formula C11H15N3 B12957449 1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridine]

1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridine]

Cat. No.: B12957449
M. Wt: 189.26 g/mol
InChI Key: VVNIWURFLVVMIJ-UHFFFAOYSA-N
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Description

1’,2’-Dihydrospiro[piperidine-3,3’-pyrrolo[3,2-b]pyridine] is a complex heterocyclic compound that features a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’,2’-Dihydrospiro[piperidine-3,3’-pyrrolo[3,2-b]pyridine] typically involves multi-step reactions. One common method includes the cycloaddition reaction of azomethine ylides generated in situ by the reaction of isatin and tetrahydroisoquinoline . This reaction proceeds under moderate conditions and yields the desired spiro compound with high stereochemical complexity.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1’,2’-Dihydrospiro[piperidine-3,3’-pyrrolo[3,2-b]pyridine] undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1’,2’-Dihydrospiro[piperidine-3,3’-pyrrolo[3,2-b]pyridine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,2’-Dihydrospiro[piperidine-3,3’-pyrrolo[3,2-b]pyridine] involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Uniqueness: 1’,2’-Dihydrospiro[piperidine-3,3’-pyrrolo[3,2-b]pyridine] is unique due to its spiro structure, which imparts distinct stereochemical properties and enhances its potential as a bioactive molecule. Its ability to interact with specific molecular targets, such as FGFRs, sets it apart from other similar compounds.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-piperidine]

InChI

InChI=1S/C11H15N3/c1-3-9-10(13-6-1)11(8-14-9)4-2-5-12-7-11/h1,3,6,12,14H,2,4-5,7-8H2

InChI Key

VVNIWURFLVVMIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)CNC3=C2N=CC=C3

Origin of Product

United States

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